1-{3-amino-2-[(3,4-dimethoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone
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Overview
Description
1-[3-AMINO-2-(3,4-DIMETHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a trifluoromethyl group, a dihydrothieno ring, and a naphthyridine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-AMINO-2-(3,4-DIMETHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzoic acid, trifluoromethylated compounds, and various amine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-AMINO-2-(3,4-DIMETHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[3-AMINO-2-(3,4-DIMETHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-AMINO-2-(3,4-DIMETHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-[3-AMINO-2-(3,4-DIMETHOXYBENZOYL)-4-METHYL-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE: Similar structure but lacks the trifluoromethyl group.
1-[3-AMINO-2-(3,4-DIMETHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-PROPANONE: Similar structure with a different alkyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-[3-AMINO-2-(3,4-DIMETHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and a valuable subject for further research.
Properties
Molecular Formula |
C22H20F3N3O4S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
1-[3-amino-2-(3,4-dimethoxybenzoyl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-6-yl]ethanone |
InChI |
InChI=1S/C22H20F3N3O4S/c1-10(29)28-7-6-13-12(9-28)17(22(23,24)25)16-18(26)20(33-21(16)27-13)19(30)11-4-5-14(31-2)15(8-11)32-3/h4-5,8H,6-7,9,26H2,1-3H3 |
InChI Key |
IDSYVTWNRWABAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=C(C=C4)OC)OC)N)C(F)(F)F |
Origin of Product |
United States |
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